1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by its unique structure, which includes ethyl, methyl, and isopropyl groups attached to the pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method involves the condensation of 1-ethyl-1H-pyrazol-5-amine with 1-(propan-2-yl)-1H-pyrazol-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent-free conditions and the use of green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using hydrogen gas over a palladium catalyst to reduce any double bonds or nitro groups present in the compound.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole compounds.
Scientific Research Applications
1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar structural features.
N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine: Another pyrazole derivative with an isopropyl group.
Uniqueness
1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its combination of ethyl, methyl, and isopropyl groups attached to the pyrazole rings. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-11(4)13(8-16-17)14-6-12-7-15-18(9-12)10(2)3/h7-10,14H,5-6H2,1-4H3 |
InChI Key |
ZUQDQENASKAOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CN(N=C2)C(C)C)C |
Origin of Product |
United States |
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